molecular formula C27H25N3O3 B4279133 N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4279133
M. Wt: 439.5 g/mol
InChI Key: NJTMJPLGKJNNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, also known as AMQ-1, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. It has also been suggested that N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide may act by modulating the activity of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, it has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. One area of future research could be to further investigate the mechanism of action of this compound. Additionally, further studies could be conducted to determine the efficacy of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. Another area of future research could be to develop more soluble derivatives of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide that can be used in a wider range of experiments.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Additionally, it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-33-26-12-8-6-10-22(26)25-17-23(21-9-5-7-11-24(21)29-25)27(32)28-19-13-15-20(16-14-19)30(3)18(2)31/h5-17H,4H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTMJPLGKJNNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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